molecular formula C12H14O3 B12600060 (3S)-3-(Hydroxymethyl)-7-methoxy-3,4-dihydronaphthalen-1(2H)-one CAS No. 651013-83-1

(3S)-3-(Hydroxymethyl)-7-methoxy-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B12600060
CAS No.: 651013-83-1
M. Wt: 206.24 g/mol
InChI Key: MFFXDEREWMSFGU-QMMMGPOBSA-N
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Description

(3S)-3-(Hydroxymethyl)-7-methoxy-3,4-dihydronaphthalen-1(2H)-one is a chemical compound with a unique structure that includes a hydroxymethyl group and a methoxy group attached to a dihydronaphthalenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-(Hydroxymethyl)-7-methoxy-3,4-dihydronaphthalen-1(2H)-one typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the naphthalenone core: This can be achieved through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst.

    Introduction of the hydroxymethyl group: This step often involves the reduction of a carbonyl group to a hydroxymethyl group using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-(Hydroxymethyl)-7-methoxy-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The carbonyl group in the naphthalenone core can be reduced to a hydroxyl group using reducing agents like NaBH4 or LiAlH4.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous solution under acidic or basic conditions.

    Reduction: NaBH4 in methanol or ethanol, or LiAlH4 in anhydrous ether.

    Substitution: Methyl iodide in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of a carboxylic acid derivative.

    Reduction: Formation of a hydroxyl derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3S)-3-(Hydroxymethyl)-7-methoxy-3,4-dihydronaphthalen-1(2H)-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S)-3-(Hydroxymethyl)-7-methoxy-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets and pathways. For example, its hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their activity. The methoxy group can also affect the compound’s lipophilicity and membrane permeability, impacting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3S)-3-(Hydroxymethyl)-2H,3H,9H-[1,4]dioxino[2,3-h]chromen-9-one
  • (1S,2S,24S,25R,29R)-7,8,9,12,13,14,17,18,19,25-decahydroxy-24

Uniqueness

(3S)-3-(Hydroxymethyl)-7-methoxy-3,4-dihydronaphthalen-1(2H)-one is unique due to its specific combination of functional groups and its dihydronaphthalenone core. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

651013-83-1

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

(3S)-3-(hydroxymethyl)-7-methoxy-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C12H14O3/c1-15-10-3-2-9-4-8(7-13)5-12(14)11(9)6-10/h2-3,6,8,13H,4-5,7H2,1H3/t8-/m0/s1

InChI Key

MFFXDEREWMSFGU-QMMMGPOBSA-N

Isomeric SMILES

COC1=CC2=C(C[C@@H](CC2=O)CO)C=C1

Canonical SMILES

COC1=CC2=C(CC(CC2=O)CO)C=C1

Origin of Product

United States

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